(S)-2-(Chloromethyl)pyrrolidine
Overview
Description
Synthesis Analysis
The synthesis of related chloromethylpyridines and pyrrolidine derivatives has been widely studied. For example, the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine using a POCl3/CH2Cl2/Et3N system highlights a method for chloromethyl group introduction under mild conditions (Xia Liang, 2007). Additionally, the synthesis of 2,3-disubstituted pyrrolidines and piperidines via oxidative decarboxylation-beta-iodination of amino acids offers insights into the formation of pyrrolidine structures (A. Boto et al., 2001).
Molecular Structure Analysis
The molecular and crystal structures of compounds similar to (S)-2-(Chloromethyl)pyrrolidine have been extensively analyzed. For instance, an X-ray study of various chelate compounds provides data on molecular geometry and structural correlations, which are valuable for understanding the structural aspects of chloromethylated pyrrolidines (A. O. Mozzchukhin et al., 1991).
Chemical Reactions and Properties
(S)-2-(Chloromethyl)pyrrolidine can undergo a variety of chemical reactions, including nucleophilic substitution and catalytic asymmetric synthesis. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides demonstrates the compound's utility in enantioselective synthesis, highlighting its chemical reactivity and applications in stereochemical diversity (J. Adrio and J. Carretero, 2019).
Physical Properties Analysis
The physical properties of chloromethylated pyrrolidines, such as boiling point, melting point, and solubility, can be inferred from related compounds. For instance, the synthesis and characterization of 2-chloro-4-(piperidin-1-ylmethyl)pyridine provide valuable data on the physical properties of chloromethylated pyrrolidines (Shen Li, 2012).
Chemical Properties Analysis
The chemical properties of (S)-2-(Chloromethyl)pyrrolidine, including reactivity, stability, and functional group compatibility, can be explored through studies on similar compounds. Research on the synthesis, structure, and spectral properties of bis(pyrrol-2-yl)pyridines sheds light on the reactivity and chemical behavior of pyrrolidine derivatives (B. Trofimov et al., 2005).
Scientific Research Applications
Synthesis and Properties : Pyrrolidines, including variants like "(S)-2-(Chloromethyl)pyrrolidine", have been studied for their synthesis methods and properties. For example, a study investigated the polar [3+2] cycloaddition reaction for pyrrolidine synthesis, focusing on their potential applications in medicine and industry, such as in dyes or agrochemical substances (Żmigrodzka et al., 2022).
Electrical Conductivity : Research has been conducted on the electrical conductivity of TCNQ complexes derived from chloromethyl groups of compounds like 2,2′-dichlorodiethyl ether and poly(epichlorhydrin), which are related to pyrrolidines (Bruce & Herson, 1967).
Visible-Light-Mediated Annulation : A study explored visible-light-mediated annulation of N-sulfonylallylamines and olefins to achieve rapid access to highly functionalized chloromethylated pyrrolidines. This method uses mild conditions and is applicable to a variety of olefins (Crespin et al., 2017).
Cancer Research : There has been research on the carcinogenicity of 2-(Chloromethyl)pyridine hydrochloride, a compound structurally similar to pyrrolidines, to understand its effects on cancer development in animal models (National Toxicology Program, 1979).
Catalysis in Organic Reactions : Research has explored the use of chalcogenated pyridines, similar in structure to pyrrolidines, in catalyzing transfer hydrogenation of ketones and oxidation of alcohols. These studies help in understanding the catalytic applications of pyrrolidine derivatives (Prakash et al., 2012).
Memory-Enhancing Effects : Pyrrolidine derivatives have been studied for their potential nootropic effects, indicating possible applications in memory enhancement and treatment of cognitive disorders (Petkov et al., 1991).
Safety And Hazards
Future Directions
The future directions for “(S)-2-(Chloromethyl)pyrrolidine” would depend on the field of study it’s being used in. It could potentially be used in the synthesis of other complex organic compounds, or in pharmaceutical research if it exhibits biological activity.
Please note that this information is based on the available resources and there might be additional information in scientific literature not covered here.
properties
IUPAC Name |
(2S)-2-(chloromethyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFINMADAIKCLDI-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544578 | |
Record name | (2S)-2-(Chloromethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80544578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Chloromethyl)pyrrolidine | |
CAS RN |
179116-00-8 | |
Record name | (2S)-2-(Chloromethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80544578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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